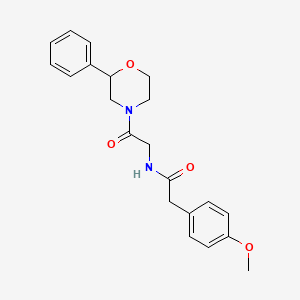
2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)acetamide, also known as MPOEAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Protein Tyrosine Phosphatase 1B Inhibitors
Research into the synthesis of derivatives closely related to the specified compound has shown potential applications in the development of inhibitors for Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B inhibitors are significant due to their implications in treating diabetes and obesity. A study by Saxena et al. (2009) demonstrated the synthesis of acetamide derivatives evaluated for their PTP1B inhibitory activity, which correlated well with docking studies and in vivo screening for antidiabetic activity in animal models. This suggests that similar compounds might be explored for their potential as therapeutic agents in diabetes management (Saxena et al., 2009).
Herbicide Metabolism and Toxicology
Another area of research involves the metabolism and toxicological implications of chloroacetamide herbicides and their metabolites. While distinct from direct applications of the specified acetamide, these studies shed light on the environmental and biological interactions of chemically related compounds. Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, focusing on the pathways leading to potential carcinogenic compounds. Such research underscores the importance of understanding the metabolic fate of chemical compounds for environmental safety and health risk assessments (Coleman et al., 2000).
Co-crystals and Salt Formation
The study of co-crystals and salts of quinoline derivatives with amide bonds by Karmakar et al. (2009) provides insights into the structural aspects of similar compounds. This research is crucial for the pharmaceutical industry, where co-crystal formation can significantly alter a compound's solubility, stability, and bioavailability. Understanding how similar compounds form co-crystals and salts could lead to advancements in drug formulation and delivery systems (Karmakar et al., 2009).
特性
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-18-9-7-16(8-10-18)13-20(24)22-14-21(25)23-11-12-27-19(15-23)17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKIJBYFXWAVJSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2511222.png)
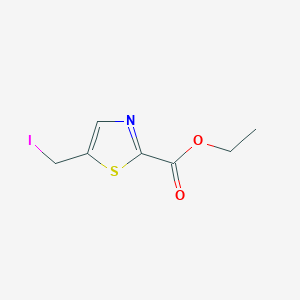
![5-Chloro-2-[1-[(3-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2511228.png)
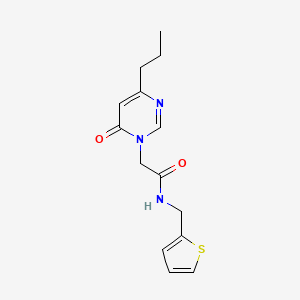
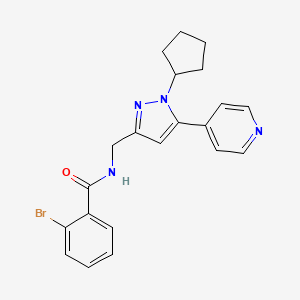
![2-[2-(5-cyclobutyl-1,3,4-oxadiazol-2-yl)-1H-pyrrol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2511231.png)
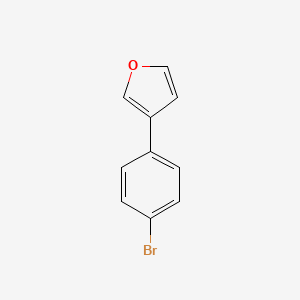
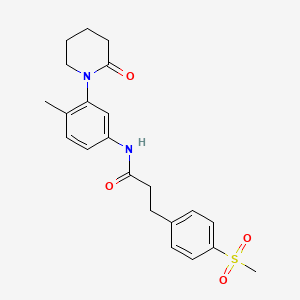
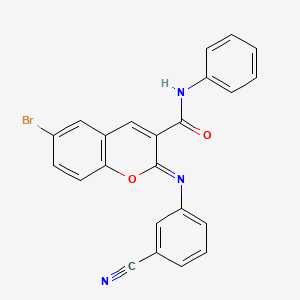

![[(2S,5R)-5-(1H-1,2,4-Triazol-5-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2511238.png)
![2-Phenoxy-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2511241.png)
![(3-bromophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2511243.png)
![1-Cyclopropyl-3-[[1-(5-fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]pyrazin-2-one](/img/structure/B2511245.png)
